N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide
Description
Properties
Molecular Formula |
C22H25N3O6 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide |
InChI |
InChI=1S/C22H25N3O6/c1-12-6-7-16(13(2)8-12)25-19(26)11-15(22(25)28)23-24-21(27)14-9-17(29-3)20(31-5)18(10-14)30-4/h6-10,15,23H,11H2,1-5H3,(H,24,27) |
InChI Key |
PKEXJJMZFYZZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an amino acid derivative.
Attachment of the 2,4-Dimethylphenyl Group:
Formation of the Hydrazide Group: The hydrazide functional group is introduced by reacting the intermediate compound with hydrazine or a hydrazine derivative.
Attachment of the Trimethoxybenzene Moiety: The final step involves the coupling of the trimethoxybenzene moiety to the hydrazide intermediate, typically through a condensation reaction.
Industrial Production Methods
Industrial production of N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the hydrazide moiety.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolidine ring or the hydrazide functional group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds with similar structural features exhibit notable anticancer properties. The dioxopyrrolidine moiety is known for its ability to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and death. The hydrazide functionality may enhance the compound's interaction with specific molecular targets involved in cancer progression.
| Compound | Mechanism | Target |
|---|---|---|
| N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide | Induction of apoptosis | Cancer cell signaling pathways |
| Similar Dioxopyrrolidine Derivatives | Inhibition of tumor growth | Various cancer types |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. By reducing the activity of these enzymes, the compound may alleviate inflammation-related symptoms.
Neuroactive Properties
Research indicates that derivatives of dioxopyrrolidine can exhibit neuroactive properties. This suggests potential applications in treating neurological disorders where modulation of neurotransmitter release is beneficial.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Formation of Dioxopyrrolidine Core : This can be synthesized via cyclization reactions involving suitable amines and diketones.
- Hydrazide Formation : The hydrazide linkage can be formed by reacting the dioxopyrrolidine derivative with hydrazine or its derivatives.
- Introduction of Methoxy Groups : Methoxy groups can be introduced through methylation reactions using methylating agents.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of similar dioxopyrrolidine derivatives on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
- Research conducted on anti-inflammatory properties showed that compounds with hydrazide functionalities effectively inhibited COX enzymes in vitro .
- Neuropharmacological assessments indicated that certain derivatives could enhance neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .
Mechanism of Action
The mechanism by which N’-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Substituted Benzylidene-3,4,5-trimethoxybenzohydrazides
Benzylidene derivatives of 3,4,5-trimethoxybenzohydrazide are synthesized via condensation with aldehydes. Key examples include:
- N'-[2,4-Dichlorobenzylidene]-3,4,5-trimethoxybenzohydrazide (Compound 2) : Exhibits potent antimicrobial activity against Escherichia coli (comparable to tetracycline) due to electron-withdrawing Cl substituents enhancing membrane penetration .
- N'-[2,5-Dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide (Compound 1) : Shows moderate antimicrobial activity, highlighting the role of electron-donating hydroxyl groups in reducing efficacy compared to halogenated analogs .
Structural Insight : X-ray crystallography reveals an E-configuration about the hydrazone C=N bond, with intramolecular hydrogen bonds stabilizing the planar structure. Dihedral angles between the benzohydrazide core and aryl substituents range from 30.5° to 99.7°, influencing molecular packing and solubility .
Quinoline-Containing Hydrazones
Quinoline derivatives, such as N’-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a), demonstrate antiproliferative activity against cancer cell lines (IC50: 0.8–2.4 µM). The quinoline moiety enhances π-π stacking with tubulin’s colchicine-binding site, mimicking combretastatin A-4’s mechanism .
1,3,4-Oxadiazole Derivatives
3-Acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazoles exhibit antitumor activity (e.g., IC50: 4.7 µM against MCF-7 cells). The oxadiazole ring improves metabolic stability and bioavailability compared to hydrazides .
Key Difference: The oxadiazole’s five-membered heterocycle replaces the hydrazide’s NH-NH bridge, reducing hydrogen-bond donor capacity but increasing lipophilicity.
Antimicrobial vs. Anticancer Activity
Role of the Pyrrolidin-Dione Moiety
The 2,5-dioxopyrrolidin-3-yl group in the target compound introduces:
- Additional hydrogen-bond acceptors (keto groups), which may enhance binding to enzymatic active sites.
Crystallographic Insights
- Pyrrolidin-dione derivatives: Limited structural data, but related compounds show dihedral angles >30° between aryl groups, reducing conjugation but improving solubility .
- Benzylidene analogs : Planar hydrazone linkages facilitate crystal packing via N–H⋯O and π-π interactions .
Data Table: Key Comparative Properties
Biological Activity
N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on current research findings, synthesizing information from various studies and databases.
Structural Overview
The molecular formula of this compound is C22H25N3O6, with a molecular weight of approximately 427.45 g/mol. The compound features a dioxopyrrolidine core linked to a hydrazide functional group and substituted with trimethoxy and dimethylphenyl groups. This structural diversity suggests a range of potential pharmacological applications.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The following table summarizes notable findings related to the biological activity of this compound and structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Dioxopyrrolidine core with hydrazide linkage | Potential anticancer and neuroactive properties |
| N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Dioxopyrrolidine core | Anticonvulsant |
| Dimethylamino-(2,5-dioxopyrrolidin-1-yl)oxymethylidene | Similar dioxopyrrolidine structure | Neuroactive properties |
| 2,5-Dioxopyrrolidin-1-yl 4-formylbenzoate | Dioxopyrrolidine with formyl group | Potential anticancer activity |
The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve interactions with specific molecular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound might inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It may interact with receptors that regulate neuronal activity or cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the anticancer properties of similar compounds showed that derivatives of dioxopyrrolidine exhibited significant cytotoxicity against various cancer cell lines. The presence of hydrazide functionalities may enhance this activity by facilitating interactions with cellular targets.
- Neuroactivity : Research on neuroactive compounds has suggested that modifications in the dioxopyrrolidine structure can lead to enhanced binding affinities for neurotransmitter receptors. This could imply potential applications in treating neurological disorders.
Q & A
Q. What are the established synthetic routes for N'-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide, and how is its purity validated?
Methodological Answer: The compound can be synthesized via a condensation reaction between 3,4,5-trimethoxybenzohydrazide and a substituted aldehyde (e.g., 2,4-dimethylphenylpyrrolidin-dione derivative) under reflux in methanol or ethanol. Key steps include:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural configuration of this compound?
Methodological Answer:
- X-ray Crystallography: Determines space group (e.g., monoclinic P21/c), unit cell parameters, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, analogous hydrazides exhibit dihedral angles of 3.08–30.52° between aromatic rings .
- Spectroscopy:
- FT-IR: Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H at ~3300 cm⁻¹) .
- NMR: Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm in ¹H NMR) .
Advanced Research Questions
Q. How can X-ray crystallography and computational tools like SHELX be applied to resolve the three-dimensional structure and intermolecular interactions of this compound?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron or laboratory X-ray sources. For hydrazides, typical resolution limits are <1.0 Å .
- Structure Refinement: Employ SHELXL for refining atomic positions, thermal parameters, and hydrogen bonding. For example, SHELXL resolves weak interactions like C-H···O bonds in benzohydrazides .
- Hydrogen Bond Analysis: Identify donor-acceptor pairs (e.g., N-H···O, O-H···O) using Mercury or OLEX2 software. In analogous compounds, hydrogen bonds form infinite chains along crystallographic axes .
Q. What structure-activity relationship (SAR) insights can be drawn from analogous benzohydrazide derivatives regarding antimicrobial efficacy?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance activity. For example, a nitro-substituted derivative showed 2-fold higher activity against E. coli than tetracycline .
- Methodological Recommendations:
- Systematic Substitution: Synthesize derivatives with varied substituents (e.g., halogens, methoxy) to map steric/electronic effects.
- Biological Assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative strains .
Q. What methodologies are recommended for addressing discrepancies in biological activity data across different substituted benzohydrazides?
Methodological Answer:
- Data Validation:
- Experimental Controls:
- Use reference standards (e.g., tetracycline) in parallel assays to calibrate activity measurements .
- Repeat assays under controlled conditions (pH, temperature, solvent) to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
